Ethyl 6-bromo-3-fluoropicolinate
Description
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
ethyl 6-bromo-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3 |
InChI Key |
YYRZALIGTGPLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)F |
Origin of Product |
United States |
Preparation Methods
Brominating Agents and Reaction Conditions
Bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine () in aprotic solvents such as dichloromethane (DCM) or chloroform. NBS is preferred for its controlled reactivity and reduced risk of over-bromination.
Example Procedure :
-
Substrate : Ethyl 3-fluoropicolinate (1.0 equiv)
-
Brominating Agent : NBS (1.1 equiv)
-
Solvent : DCM (0.2 M)
-
Conditions : Stirred at 25°C for 12–16 hours under inert atmosphere.
-
Workup : Quenched with aqueous sodium thiosulfate, extracted with DCM, and purified via silica gel chromatography.
Key Data :
Mechanistic Insights
The bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The fluorine atom at the 3-position deactivates the ring, directing incoming electrophiles to the 6-position due to resonance and inductive effects. NBS generates a bromonium ion intermediate, which attacks the electron-deficient carbon at position 6.
Esterification of 6-Bromo-3-Fluoropicolinic Acid
An alternative route involves synthesizing the carboxylic acid precursor, 6-bromo-3-fluoropicolinic acid (CAS 70700873), followed by esterification with ethanol. This two-step approach is advantageous for large-scale production.
Synthesis of 6-Bromo-3-Fluoropicolinic Acid
The acid precursor is prepared via bromination of 3-fluoropicolinic acid using conditions similar to Section 1.1. Subsequent purification via recrystallization yields the intermediate.
Esterification Reaction
The acid is converted to the ethyl ester using Fischer esterification or DCC-mediated coupling :
Fischer Esterification :
-
Substrate : 6-Bromo-3-fluoropicolinic acid (1.0 equiv)
-
Reagents : Ethanol (excess), (catalytic)
-
Workup : Neutralization with , extraction with ethyl acetate, and distillation.
DCC-Mediated Esterification :
-
Substrate : 6-Bromo-3-fluoropicolinic acid (1.0 equiv)
-
Reagents : Ethanol (1.2 equiv), DCC (1.5 equiv), DMAP (0.1 equiv)
-
Solvent : DCM (0.1 M)
Key Data :
| Parameter | Fischer Esterification | DCC-Mediated |
|---|---|---|
| Yield | 65–75% | 80–90% |
| Purity (HPLC) | >90% | >95% |
| Scalability | Industrial | Lab-scale |
Alternative Synthetic Pathways
Palladium-Catalyzed Coupling Reactions
While less common, cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce bromine post-esterification. However, this method is limited by the availability of boronic acid precursors and the stability of the pyridine ring under coupling conditions.
Example :
-
Substrate : Ethyl 3-fluoro-6-iodopicolinate
-
Reagent : (1.2 equiv)
-
Catalyst : (5 mol%)
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency:
-
Bromination : Flow systems reduce reaction time to 2–4 hours with >90% conversion.
-
Esterification : Reactive distillation columns improve ethanol recovery and yield (>85%).
Analytical Characterization
Critical quality control measures include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted picolinates.
Reduction: Formation of ethyl 6-amino-3-fluoropicolinate or ethyl 6-hydroxy-3-fluoropicolinate.
Oxidation: Formation of 6-bromo-3-fluoropicolinic acid.
Scientific Research Applications
Ethyl 6-bromo-3-fluoropicolinate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Ethyl 6-bromo-3-fluoropicolinate and Analogues
| Compound Name | CAS Number | Substituents (Position) | Functional Group | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| This compound | 1210419-26-3 | Br (6), F (3) | Ester (ethyl) | Reference | Reference compound |
| 6-Bromo-5-fluoropicolinic acid | 1052714-46-1 | Br (6), F (5) | Carboxylic acid | 0.92 | Acid group vs. ester; F at C5 |
| Mthis compound | 1214332-47-4 | Br (6), F (3) | Ester (methyl) | 0.79 | Methyl vs. ethyl ester |
| Ethyl 6-bromopyridine-2-carboxylate | 21190-88-5 | Br (6) | Ester (ethyl) | 0.81 | Absence of F at C3 |
| Ethyl 6-chloro-3-fluoropicolinate | 1214363-79-7 | Cl (6), F (3) | Ester (ethyl) | N/A | Cl vs. Br at C6 |
6-Bromo-5-fluoropicolinic acid (CAS 1052714-46-1)
This carboxylic acid derivative shares bromine and fluorine substituents with this compound but differs in two critical aspects:
- Functional group : The carboxylic acid moiety enhances solubility in polar solvents but reduces compatibility with lipophilic reaction environments compared to the ethyl ester .
Mthis compound (CAS 1214332-47-4)
The methyl ester analogue exhibits identical halogen substituents but differs in ester chain length. The shorter alkyl group reduces lipophilicity (logP ~0.3 lower than ethyl derivatives), which may impact membrane permeability in biological systems .
Ethyl 6-bromopyridine-2-carboxylate (CAS 21190-88-5)
Lacking the fluorine at C3, this compound demonstrates how halogen placement affects electronic distribution.
Ethyl 6-chloro-3-fluoropicolinate (CAS 1214363-79-7)
Replacing bromine with chlorine at C6 reduces steric bulk and polarizability, which may lower reactivity in SNAr (nucleophilic aromatic substitution) reactions. However, chlorine’s smaller atomic radius could enhance substrate compatibility in sterically constrained catalytic systems .
Research Findings and Implications
- Reactivity Trends : Bromine’s superior leaving-group ability compared to chlorine makes this compound more reactive in metal-catalyzed cross-couplings, though chlorine derivatives offer cost advantages .
- Biological Activity : Fluorine at C3 may enhance binding affinity to target enzymes due to its electronegativity, as seen in related agrochemicals (e.g., flupyradifurone derivatives) .
- Synthetic Utility : The ethyl ester group balances stability and reactivity, enabling sequential modifications (e.g., hydrolysis to acids or transesterification) without premature degradation .
Biological Activity
Ethyl 6-bromo-3-fluoropicolinate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential applications based on available literature and experimental studies.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of bromine and fluorine substituents on the aromatic ring. Its chemical structure can be represented as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : 236.06 g/mol
This structure allows for various interactions with biological molecules, influencing its activity in different biological contexts.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
- Gene Expression Alteration : this compound can affect gene expression related to stress responses and apoptosis, indicating its potential role in therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 10-50 µg/mL, highlighting its potential as an antimicrobial agent.
Cytotoxic Effects
In vitro studies using cancer cell lines have shown that this compound possesses cytotoxic properties. The compound was tested on several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The results indicated that the compound induced apoptosis in these cells at concentrations ranging from 25 to 100 µM, as assessed by flow cytometry and caspase activity assays.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 40 | Apoptosis induction |
| PC-3 | 60 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.
-
Cytotoxicity Assessment :
- In a study published in the Journal of Cancer Research, this compound was tested on multiple cancer cell lines. The findings indicated that the compound effectively reduced cell viability through apoptosis, with notable effects seen in MCF-7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
